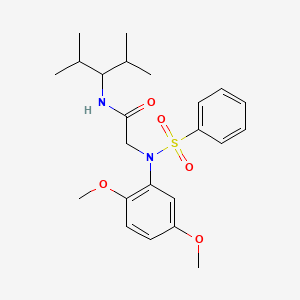![molecular formula C17H17F3O3 B3936073 2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B3936073.png)
2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene
Overview
Description
2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene, also known as GW501516, is a synthetic compound that belongs to the family of PPARδ agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity and type 2 diabetes. However, its ability to enhance endurance and performance has also attracted the attention of athletes and bodybuilders.
Mechanism of Action
2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene activates peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, 2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene increases the expression of genes that promote fatty acid oxidation and mitochondrial biogenesis, while reducing the expression of genes involved in lipid synthesis and storage. This leads to an increase in energy expenditure and a decrease in fat accumulation.
Biochemical and Physiological Effects
2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been shown to have several biochemical and physiological effects. In animal models, it has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation. It has also been shown to increase endurance and performance by enhancing oxidative metabolism and reducing fatigue. In human studies, 2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been shown to increase HDL cholesterol levels and decrease triglyceride levels, indicating a potential benefit for cardiovascular health.
Advantages and Limitations for Lab Experiments
2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which allows for the specific activation of this receptor without affecting other pathways. It also has a long half-life, which allows for once-daily dosing. However, 2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has some limitations for lab experiments. It has been shown to cause cancer in animal models at high doses, which raises concerns about its safety for long-term use. In addition, its ability to enhance performance in athletes has led to its ban by the World Anti-Doping Agency.
Future Directions
There are several future directions for the study of 2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene. One area of interest is its potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential to prevent the development of atherosclerosis and cardiovascular disease. Further research is also needed to understand the long-term safety of 2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene and its potential for cancer risk. Finally, the development of selective PPARδ agonists with improved safety profiles may lead to the development of new therapies for metabolic disorders and other diseases.
Scientific Research Applications
2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models of metabolic disorders. It has also been investigated for its ability to prevent the development of atherosclerosis and cardiovascular disease. In addition, 2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been studied for its potential to enhance endurance and performance in athletes and military personnel.
properties
IUPAC Name |
2-methoxy-4-methyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O3/c1-12-6-7-15(16(10-12)21-2)23-9-8-22-14-5-3-4-13(11-14)17(18,19)20/h3-7,10-11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFMALOVBBRZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(2-fluorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935994.png)
![2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B3935999.png)
![1-[2-(1-piperidinyl)ethyl]-2-(1-pyrrolidinyl)-1H-benzimidazole dihydrochloride](/img/structure/B3936012.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936032.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chloro-4-methylphenyl)benzenesulfonamide](/img/structure/B3936038.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3936041.png)
![4-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3936053.png)
![2-methoxy-4-methyl-1-[2-(3-methylphenoxy)ethoxy]benzene](/img/structure/B3936057.png)
![2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B3936062.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936063.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936076.png)
![(3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3936082.png)
![3-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B3936089.png)